molecular formula C15H18N2O6 B1473149 {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910797-57-7

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B1473149
CAS No.: 1910797-57-7
M. Wt: 322.31 g/mol
InChI Key: GANOJBINRTVSHX-UHFFFAOYSA-N
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Description

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C15H18N2O6 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma receptors and monoamine transporters, affecting their binding affinity and selectivity . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on sigma receptors, which play a role in cell signaling and neurotransmission . Additionally, it affects the activity of acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, it interacts with sigma receptors and monoamine transporters, modulating their activity and influencing neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that its binding affinity and selectivity for sigma receptors and monoamine transporters can vary with time . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit gastric acid secretion and reduce pepsin output, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of sigma receptors and monoamine transporters, which play a role in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-11-4-3-9(7-12(11)23-2)5-6-17-14(20)10(8-13(18)19)16-15(17)21/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOJBINRTVSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Reactant of Route 5
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Reactant of Route 6
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.